Bis(4-(2,2,2-trifluoroethoxy)cyclohexan-1-amine) trihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

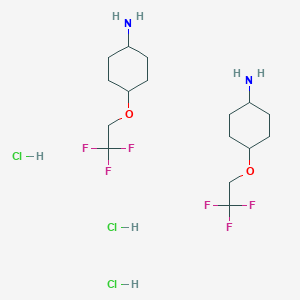

Bis(4-(2,2,2-trifluoroethoxy)cyclohexan-1-amine) trihydrochloride is a biochemical compound used primarily in proteomics research. It is characterized by the presence of trifluoroethoxy groups attached to a cyclohexane ring, which is further linked to an amine group. The compound is typically available in its trihydrochloride form, which enhances its solubility and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-(2,2,2-trifluoroethoxy)cyclohexan-1-amine) trihydrochloride involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

Formation of Trifluoroethoxycyclohexane: This involves the reaction of cyclohexanol with 2,2,2-trifluoroethanol in the presence of an acid catalyst.

Amination: The trifluoroethoxycyclohexane is then reacted with ammonia or an amine source to introduce the amine group.

Hydrochloride Formation: The final step involves the treatment of the amine compound with hydrochloric acid to form the trihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .

Chemical Reactions Analysis

Acid-Base Reactions

The trihydrochloride form undergoes deprotonation in basic media to regenerate the free amine. For example:

Bis(4-(CF3CH2O)C6H10NH2)\cdotp3HCl+3NaOH→Bis(4-(CF3CH2O)C6H10NH2)+3NaCl+3H2O

This reaction is critical for liberating the free amine, enabling subsequent nucleophilic reactions. The trifluoroethoxy group’s electron-withdrawing nature slightly reduces the amines’ basicity compared to unsubstituted cyclohexylamines .

Nucleophilic Substitution

The free amine participates in alkylation or acylation reactions. For instance:

Acylation :

RCOCl+Bis(4-(CF3CH2O)C6H10NH2)→Bis(4-(CF3CH2O)C6H10NHCOR)+HCl

Reactivity is moderated by steric hindrance from the cyclohexane ring and electronic effects of the trifluoroethoxy group .

Catalytic Reactions

Trifluoroethoxy-substituted amines can act as ligands in metal-catalyzed reactions. For example, coordination with silver triflimide (AgNTf2) facilitates C–H functionalization :

AgNTf2+Amine→Ag(Amine)NTf2Ar–HC–N bond formation

This mechanism is analogous to reported AgNTf2-catalyzed amidation reactions .

Redox Behavior

The amine group is susceptible to oxidation under acidic conditions. For example, treatment with hydrogen peroxide yields nitroso derivatives:

Bis(4-(CF3CH2O)C6H10NH2)+H2O2HClBis(4-(CF3CH2O)C6H10NO)

Reaction rates depend on the electronic effects of the trifluoroethoxy group.

Stereochemical Considerations

The trans-configuration of the cyclohexane ring (evident in analogs like trans-4-(2,2,2-trifluoroethoxy)cyclohexanamine ) influences reaction stereoselectivity. For example, bulky electrophiles favor axial attack due to steric hindrance from equatorial trifluoroethoxy groups.

Stability in Solvents

The compound exhibits high solubility in polar aprotic solvents (e.g., DMF, DMSO) but decomposes in strongly acidic or basic aqueous solutions. Stability in acetonitrile is optimal for catalytic applications .

Scientific Research Applications

Medicinal Chemistry

Bis(4-(2,2,2-trifluoroethoxy)cyclohexan-1-amine) trihydrochloride has been investigated for its potential as a pharmaceutical agent. Its structural characteristics suggest it may interact with biological targets effectively due to the presence of the trifluoroethoxy group, which can enhance lipophilicity and bioavailability.

- Mechanism of Action : The compound's amine functionality may facilitate interactions with neurotransmitter receptors or enzymes involved in metabolic pathways.

- Case Studies : Research has shown that derivatives of this compound exhibit varying degrees of biological activity, particularly in modulating receptor functions in neuropharmacological studies .

Proteomics Research

The compound is utilized in proteomics for studying protein interactions and modifications. Its ability to form stable complexes with proteins makes it valuable for isolating specific proteins from complex mixtures.

- Application : It is employed as a biochemical tool for affinity purification processes where specific binding to target proteins is required.

- Case Study : In experimental setups, this compound was used to isolate proteins involved in signaling pathways associated with cancer progression .

Environmental Chemistry

Research indicates that compounds similar to Bis(4-(2,2,2-trifluoroethoxy)cyclohexan-1-amine) can be studied for their environmental impact, particularly regarding their persistence and degradation in various ecosystems.

- Application : Investigating the degradation pathways of such compounds helps in understanding their ecological footprint.

- Case Study : Studies have shown that fluorinated compounds can exhibit unique degradation behaviors under different environmental conditions, which is critical for assessing their long-term effects .

Mechanism of Action

The mechanism of action of Bis(4-(2,2,2-trifluoroethoxy)cyclohexan-1-amine) trihydrochloride involves its interaction with specific molecular targets. The trifluoroethoxy groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with proteins and enzymes, modulating their activity and function .

Comparison with Similar Compounds

Similar Compounds

Bis(2,2,2-trifluoroethoxy)methane: This compound has similar trifluoroethoxy groups but differs in its core structure.

2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-Oxadiazoles: These compounds also contain trifluoroethoxy groups but are linked to a different heterocyclic core

Uniqueness

Bis(4-(2,2,2-trifluoroethoxy)cyclohexan-1-amine) trihydrochloride is unique due to its cyclohexane core structure, which provides distinct steric and electronic properties compared to other similar compounds. This uniqueness makes it particularly valuable in specific research applications .

Properties

Molecular Formula |

C16H31Cl3F6N2O2 |

|---|---|

Molecular Weight |

503.8 g/mol |

IUPAC Name |

4-(2,2,2-trifluoroethoxy)cyclohexan-1-amine;trihydrochloride |

InChI |

InChI=1S/2C8H14F3NO.3ClH/c2*9-8(10,11)5-13-7-3-1-6(12)2-4-7;;;/h2*6-7H,1-5,12H2;3*1H |

InChI Key |

HZDXTSFNDPNTSU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC1N)OCC(F)(F)F.C1CC(CCC1N)OCC(F)(F)F.Cl.Cl.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.